![molecular formula C7H12N4O B13063389 2-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide](/img/structure/B13063389.png)
2-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide
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Overview
Description
2-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . The presence of an amino group at the 3-position and a methyl group at the 4-position of the pyrazole ring makes this compound particularly interesting for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide typically involves the reaction of 3-amino-4-methylpyrazole with propanoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process . Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted pyrazole derivatives .
Scientific Research Applications
Pharmacological Applications
Anti-Cancer Activity
Research has highlighted the efficacy of pyrazole derivatives, including 2-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide, in targeting various cancer cell lines. For instance, a study demonstrated that certain pyrazole-based compounds exhibited significant cytotoxic effects against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines. The compound's structure allows for enhanced binding affinity to specific targets within these cells, making it a candidate for further development in oncology .
Mechanism of Action
The mechanism through which this compound operates involves the inhibition of key enzymes and receptors associated with tumor growth. By modifying the pyrazole ring system, researchers have been able to optimize the compound's activity, improving its metabolic stability and binding affinity to androgen receptors, which are crucial in certain types of cancers .
Synthetic Applications
Synthesis of Novel Compounds
The compound serves as a building block for synthesizing more complex pyrazole derivatives. Its unique structure facilitates the development of new aryl pyrazol-1-yl-propanamides that can be tailored for specific biological activities. This versatility is particularly valuable in medicinal chemistry where structure-activity relationship (SAR) studies are essential for drug design .
Potential in Drug Formulation
Pharmaceutical Development
Given its favorable properties, this compound is being explored for formulation into pharmaceutical products. Research indicates that compounds with similar structures have shown improved solubility and bioavailability when developed as salts or derivatives, which enhances their therapeutic potential .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity . Additionally, the compound can inhibit certain enzymes, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylpyrazole: Similar structure but lacks the propanamide group.
4-Amino-3-methylpyrazole: Similar structure but with different substitution pattern.
5-Amino-3-methylpyrazole: Another isomer with different biological activities.
Biological Activity
2-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives, including this compound, are known for their diverse pharmacological effects, which may include anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, comparative studies with similar compounds, and specific therapeutic potentials.
The biological activity of this compound is primarily mediated through its structural components:
- Amino Group : The amino group can form hydrogen bonds with various biological molecules, enhancing interactions with enzymes and receptors.
- Pyrazole Ring : The pyrazole moiety is known to interact with multiple molecular targets, potentially modulating biochemical pathways relevant to various diseases.
These interactions suggest that the compound may influence several biological processes, including enzyme inhibition and receptor modulation.
Comparative Analysis with Similar Compounds
The structural similarities between this compound and other pyrazole derivatives provide insights into its unique properties. Below is a comparison table highlighting some related compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-(3-Amino-4-methylpyrazol-1-YL)acetyl]urea | C₇H₈N₄O | Involved in enzyme inhibition; potential anti-inflammatory properties. |
2-(3-Amino-4-bromo-1H-pyrazol-1-YL)propanamide | C₇H₈BrN₃O | Contains a bromine substituent; studied for its biological activity. |
2-(3-Amino-4-methylpyrazol-1-YL)-N-(2-methoxyethyl)propanamide | C₉H₁₃N₃O₂ | Features an ether group; explored for its potential in drug development. |
The presence of the ethyl group in this compound enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Antimicrobial Activity : Similar pyrazole derivatives have shown significant antimicrobial effects against various pathogens, including Gram-positive bacteria. Preliminary studies suggest that this compound may also possess antimicrobial properties.
Anticancer Potential : Pyrazole derivatives are being investigated for their role as inhibitors of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. This suggests that this compound could have potential as an anticancer agent by modulating tumor growth pathways .
Antileishmanial and Antimalarial Activities : Some studies have indicated that compounds structurally similar to this compound may exhibit antileishmanial and antimalarial activities. This opens avenues for further investigation into its therapeutic applications against these diseases.
Case Studies
Recent investigations into pyrazole derivatives have highlighted their potential in various therapeutic areas:
- Antitumor Activity : A study reported that pyrazole-based compounds demonstrated significant antitumor effects in xenograft models, inhibiting tumor growth effectively through mechanisms involving CDK inhibition .
- Inhibition of Immune Checkpoints : Research into small molecule inhibitors targeting the PD-1/PD-L1 pathway has shown promise in enhancing immune responses against tumors. Pyrazole derivatives may play a role in this context by modulating immune checkpoints .
Properties
Molecular Formula |
C7H12N4O |
---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
2-(3-amino-4-methylpyrazol-1-yl)propanamide |
InChI |
InChI=1S/C7H12N4O/c1-4-3-11(10-6(4)8)5(2)7(9)12/h3,5H,1-2H3,(H2,8,10)(H2,9,12) |
InChI Key |
YBWHRXLZMXTGHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)C(C)C(=O)N |
Origin of Product |
United States |
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